molecular formula C23H30N4O3 B14932685 N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

N-cyclooctyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B14932685
M. Wt: 410.5 g/mol
InChI Key: ARWZZROZFGDMQN-UHFFFAOYSA-N
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Description

N-CYCLOOCTYL-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE is a complex organic compound that features an indole moiety, a piperazine ring, and a cyclooctyl group. The indole nucleus is known for its wide range of biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C23H30N4O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-cyclooctyl-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C23H30N4O3/c28-21(24-18-9-4-2-1-3-5-10-18)23(30)27-14-12-26(13-15-27)22(29)20-16-17-8-6-7-11-19(17)25-20/h6-8,11,16,18,25H,1-5,9-10,12-15H2,(H,24,28)

InChI Key

ARWZZROZFGDMQN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOOCTYL-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

Scientific Research Applications

N-CYCLOOCTYL-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-CYCLOOCTYL-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOOCTYL-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE is unique due to its combination of an indole moiety, a piperazine ring, and a cyclooctyl group, which together confer a distinct set of chemical and biological properties.

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